molecular formula C10H12BNO3 B1273442 3-Allylaminocarbonylphenylboronic acid CAS No. 850567-29-2

3-Allylaminocarbonylphenylboronic acid

Cat. No.: B1273442
CAS No.: 850567-29-2
M. Wt: 205.02 g/mol
InChI Key: BGDGMVTUXWBLLR-UHFFFAOYSA-N
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Description

3-Allylaminocarbonylphenylboronic acid is a specialty product used in proteomics research . It has a molecular formula of C10H12BNO3 and a molecular weight of 205.0 .


Synthesis Analysis

The synthesis of boronic acid derivatives, such as this compound, has been discussed in various studies . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2 H )-carboxylate to provide 3-substituted tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12BNO3 . More detailed structural information, including 2D and 3D structures, can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.0 and a molecular formula of C10H12BNO3 . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

  • Tumor-Targeted Drug Delivery Phenylboronic acid-decorated nanoparticles, including those modified with 3-carboxyphenylboronic acid (3-CPBA), have shown significant potential in tumor-targeted drug delivery. Studies have demonstrated that such modifications can enhance the tumor-homing activity of nanoparticles, thereby improving their tumor accumulation and antitumor effects (Wang et al., 2016).

  • Controlled Drug Delivery Systems Films modified with 3-aminophenylboronic acid and isopropylamine have exhibited pH- and thermosensitive swelling behaviors, which can be enhanced in the presence of saccharides like glucose or fructose. This property is beneficial for controlled drug delivery, particularly for drugs that require release in specific physiological conditions (Ding et al., 2009).

  • Chemical Synthesis and Catalysis Allylamines, such as those in the 3-allylaminocarbonylphenylboronic acid family, are used as substrates in nickel catalyzed coupling with boronic acids. This process is crucial for the synthesis of various organic compounds, maintaining stereospecificity and regioselectivity essential for creating desired molecular structures (Trost & Spagnol, 1995).

  • Antifungal Applications Compounds such as 3-Piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue have been studied for their fungicidal activities. Research suggests that the presence of the heterocyclic benzoxaborole system, which is structurally related to phenylboronic acids, is essential for effective antifungal action (Wieczorek et al., 2014).

  • Glucose-Responsive Drug Delivery Phenylboronic acid-based nanoparticles have been extensively researched for their potential in glucose-responsive drug delivery systems. This includes various forms like nanogels, micelles, and vesicles, particularly for insulin delivery in response to varying glucose levels (Ma & Shi, 2014).

  • Sensors and Diagnostics Phenylboronic acids like 3-aminophenylboronic acid have been used in the development of glucose-selective sensors, offering potential for continuous monitoring of glucose levels in blood. This application is particularly relevant for managing diabetes (Tierney et al., 2009).

  • Affinity Sensors for Bacteria Detection 3-Aminophenylboronic acid immobilized on electrodes has been used to detect bacteria through affinity binding with diol-groups on bacterial cell walls. This method offers a cost-effective and robust sensor for a range of compounds, including bacteria (Wannapob et al., 2010).

Safety and Hazards

The safety data sheet for 3-Allylaminocarbonylphenylboronic acid suggests that it should be handled with care. It recommends washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGMVTUXWBLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393130
Record name 3-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-29-2
Record name B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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